2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
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Overview
Description
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridinyl-triazole moiety and a chlorofluorophenylacetamide group. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-amino-5-pyridin-4-yl-1,2,4-triazole with appropriate reagents under controlled conditions.
Thioether Formation: The triazole derivative is then reacted with a suitable thiol compound to form the sulfanyl linkage.
Acetamide Formation: The final step involves the reaction of the intermediate with 3-chloro-4-fluoroaniline to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. Techniques such as solid-phase synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Parkinson’s disease.
Biological Studies: It is used in studies related to protein aggregation and inhibition, which are relevant to various neurological disorders.
Pharmacology: The compound’s interactions with various molecular targets are studied to understand its mechanism of action and therapeutic potential.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the aggregation of alpha-synuclein, a protein associated with neurodegenerative diseases. By preventing the formation of toxic protein aggregates, the compound exerts neuroprotective effects and reduces neurotoxicity .
Comparison with Similar Compounds
Similar Compounds
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-thiol: Known for its antibacterial and antifungal activities.
3-amino-2-[2-(acylamino)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one: Inhibitor of casein kinase 1 alpha and delta, used in the treatment of proliferative disorders.
Uniqueness
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide stands out due to its dual functional groups, which contribute to its diverse biological activities. Its ability to inhibit protein aggregation and its potential neuroprotective effects make it a unique and valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN6OS/c16-11-7-10(1-2-12(11)17)20-13(24)8-25-15-22-21-14(23(15)18)9-3-5-19-6-4-9/h1-7H,8,18H2,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEKOGGYZBGLBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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